Eperezolid-d8
Description
Properties
Molecular Formula |
C₁₈H₁₅D₈FN₄O₅ |
|---|---|
Molecular Weight |
402.45 |
Synonyms |
N-[[(5S)-3-[3-Fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d8; (S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d8; PNU 100592-d8; U 100592-d8 |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Labeling Strategies
General Approaches to Oxazolidinone Core Synthesis for Antimicrobial Agents
The synthesis of oxazolidinone antibiotics, including eperezolid (B1671371) and the closely related linezolid (B1675486), is a well-established area of medicinal chemistry. nih.gov These synthetic strategies are designed to construct the chiral 2-oxazolidinone (B127357) ring and attach the required N-aryl and C5 side-chain substituents. Most approaches are convergent, meaning the different key parts of the molecule are synthesized separately before being joined together.
A common and efficient strategy begins with a chiral three-carbon building block, which ensures the correct stereochemistry at the C5 position of the oxazolidinone ring—a feature essential for antibacterial activity. nih.gov A typical starting material is an (R)- or (S)-epoxide, such as (R)-glycidyl butyrate. The synthesis proceeds through several key steps:
Opening of the Epoxide: The chiral epoxide is opened with an amine, often a protected amine like benzylamine, to form an amino alcohol intermediate.
Formation of the Oxazolidinone Ring: The amino alcohol is then cyclized to form the 2-oxazolidinone core. This cyclization is typically achieved by reacting the intermediate with a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives. nih.gov
Introduction of the N-Aryl Group: The nitrogen atom of the oxazolidinone ring is arylated. This involves a nucleophilic aromatic substitution reaction where the oxazolidinone anion displaces a leaving group (commonly fluorine) on an activated aromatic ring, such as 3,4-difluoronitrobenzene. researchgate.net
Functional Group Manipulation: The final steps involve modifying the side chains to yield the target molecule. For eperezolid, this includes converting a precursor group on the C5 side chain into the N-acetylmethyl group and introducing the substituted piperazine (B1678402) moiety onto the phenyl ring. researchgate.net
Alternative routes may involve proline-catalyzed α-aminoxylation of aldehydes to create the chiral center, followed by cyclization. nih.gov These varied methodologies allow for the flexible production of a wide range of oxazolidinone analogs for structure-activity relationship (SAR) studies.
| Reaction Type | Purpose in Oxazolidinone Synthesis | Common Reagents |
|---|---|---|
| Epoxide Ring-Opening | Establishes the C5 stereocenter and introduces the nitrogen for the C5 side chain. | (R)-Glycidyl butyrate, Benzylamine |
| Carbonylation/Cyclization | Forms the core 2-oxazolidinone ring structure. | Carbonyldiimidazole (CDI), Phosgene |
| Nucleophilic Aromatic Substitution (SNAr) | Attaches the functionalized phenyl ring to the oxazolidinone nitrogen. | 3,4-Difluoronitrobenzene, Potassium tert-butoxide |
| Amide Formation | Forms the N-acetyl group on the C5 side chain. | Acetic anhydride, Triethylamine |
Targeted Deuterium (B1214612) Incorporation Techniques for Eperezolid-d8 Synthesis
The synthesis of this compound, where the eight hydrogen atoms on the piperazine ring are replaced with deuterium, requires a targeted labeling strategy. While late-stage hydrogen-deuterium exchange is a possible technique for some molecules, a more efficient and precise method for this specific labeling pattern is the "building block" approach. researchgate.netnih.gov This involves synthesizing or procuring a deuterated version of a key molecular fragment and incorporating it into the final structure.
The most plausible synthetic route to this compound utilizes a deuterated piperazine, specifically piperazine-d8. This isotopically labeled intermediate is commercially available or can be synthesized. researchgate.netusask.ca The synthesis mirrors the final steps of the non-deuterated eperezolid synthesis.
A key precursor is a molecule containing the complete oxazolidinone and N-acetylmethyl side chain, with a suitable leaving group on the phenyl ring. An example is (S)-N-((3-(3-fluoro-4-nitrophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide or a similar compound where the 4-position is activated for nucleophilic substitution. The synthesis proceeds as follows:
Preparation of the Precursor: The synthesis follows the general methods described in section 2.1 to produce the (S)-N-((3-(3-fluoro-4-X-phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide precursor, where X is a good leaving group like fluorine or a nitro group.
Nucleophilic Substitution with Piperazine-d8: The precursor is reacted with piperazine-d8. The nitrogen of piperazine-d8 acts as a nucleophile, displacing the leaving group on the phenyl ring to form the desired carbon-nitrogen bond. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
Final Acylation: The remaining secondary amine on the newly attached piperazine-d8 ring is then acylated with a hydroxyacetyl group (or a protected version thereof) to complete the synthesis of this compound.
This building block strategy ensures that the deuterium atoms are located exclusively on the piperazine ring with very high isotopic purity, which is critical for its use as an analytical standard. usask.ca
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Synthesis of the core oxazolidinone structure with an activated phenyl ring. | (R)-Glycidyl butyrate, 3,4-Difluoronitrobenzene |
| 2 | Reaction of the precursor with deuterated piperazine to introduce the labeled ring. | Piperazine-d8, DMSO |
| 3 | Acylation of the piperazine-d8 moiety to complete the side chain. | Hydroxyacetyl chloride (or protected equivalent) |
Characterization of Synthetic Intermediates and Final Deuterated Product
The confirmation of the structure and isotopic enrichment of synthetic intermediates and the final this compound product relies on a combination of standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Mass Spectrometry (MS): This is the primary tool for confirming the successful incorporation of the eight deuterium atoms. The molecular weight of the deuterated compound will be significantly higher than that of its non-deuterated counterpart. Each deuterium atom adds approximately 1.006 mass units compared to a protium (B1232500) atom. Therefore, the molecular ion peak ([M+H]⁺) for this compound in an electrospray ionization mass spectrum will be 8 mass units higher than that of eperezolid. High-resolution mass spectrometry can confirm the exact mass to several decimal places, providing unequivocal evidence of the correct elemental formula, including the number of deuterium atoms.
| Compound | Molecular Formula | Molar Mass (g/mol) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Eperezolid | C₁₈H₂₃FN₄O₅ | 394.40 | ~395.17 |
| This compound | C₁₈H₁₅D₈FN₄O₅ | 402.45 | ~403.22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the precise location of the deuterium labels.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring would be absent or have a dramatically reduced intensity (typically >98% reduction). nih.gov In eperezolid, these protons appear as multiplets in the approximate range of 3.0-4.0 ppm. oregonstate.edu The disappearance of these signals, while all other signals (e.g., from the aromatic ring, the oxazolidinone core, and the acetyl groups) remain, confirms that deuteration occurred specifically at the desired piperazine positions.
¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbon atoms of the piperazine-d8 ring will be affected. Due to the coupling between carbon and deuterium (C-D coupling), these signals may appear as multiplets (e.g., triplets for -CD₂- groups) in a proton-decoupled spectrum. There is also a slight upfield shift (the isotopic shift) in their resonance compared to the non-deuterated compound.
Throughout the synthesis, intermediates are also characterized to ensure each step has proceeded as expected before continuing to the next. Techniques such as infrared (IR) spectroscopy and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
| Proton Environment (Eperezolid) | Approximate ¹H Chemical Shift (δ, ppm) | Expected Appearance in this compound Spectrum |
|---|---|---|
| -C(=O)CH₃ | ~2.0 | Present (Singlet) |
| Piperazine ring protons (-CH₂-) | ~3.0 - 3.8 | Absent or significantly reduced |
| Oxazolidinone ring protons | ~3.8 - 4.8 | Present (Multiplets) |
| Aromatic protons (-CH-) | ~7.0 - 7.6 | Present (Multiplets) |
| Amide proton (-NH-) | ~8.2 | Present (Triplet) |
Molecular and Cellular Mechanism of Antimicrobial Action
Binding Interactions with Bacterial Ribosomal Subunits
Eperezolid (B1671371) exerts its effect by binding to the bacterial ribosome. researchgate.netresearchgate.netasm.org This binding is characterized by its specificity for a particular ribosomal subunit and its competitive dynamics with other classes of antibiotics that also target the ribosome. researchgate.netasm.orgnih.gov
Specificity for the 50S Ribosomal Subunit
Research has demonstrated that eperezolid binds specifically to the 50S ribosomal subunit of bacteria, such as Escherichia coli. researchgate.netasm.orgnih.govnih.govscilit.com This specific binding is dose-dependent and proportional to the concentration of ribosomes. researchgate.netasm.orgnih.govnih.gov Scatchard analysis of binding data has revealed a dissociation constant (Kd) of approximately 20 µM for eperezolid binding to E. coli 50S ribosomal subunits. researchgate.netasm.orgnih.govnih.govscilit.com Studies using ribosomes from oxazolidinone-resistant Staphylococcus aureus mutants have further supported that the ribosome is the site of action, as ribosomes from resistant strains showed decreased drug binding. psu.eduasm.org
Competitive Binding Dynamics with Other Ribosome-Targeting Antibiotics (e.g., Chloramphenicol (B1208), Lincomycin)
Eperezolid's binding site on the 50S ribosomal subunit is located in proximity to or overlaps with the binding sites of other antibiotics that inhibit protein synthesis, such as chloramphenicol and lincomycin (B1675468). medchemexpress.comresearchgate.netasm.orgnih.govnih.govscilit.com Studies have shown that the binding of eperezolid to the ribosome is competitively inhibited by both chloramphenicol and lincomycin. researchgate.netasm.orgnih.govnih.govscilit.com This competitive inhibition suggests that these antibiotics share common or allosterically linked binding determinants on the 50S subunit. researchgate.netasm.org
Inhibition of Bacterial Protein Synthesis
The binding of eperezolid to the 50S ribosomal subunit leads to the inhibition of bacterial protein synthesis. researchgate.netresearchgate.netasm.org This inhibition primarily affects the initial stages of translation. researchgate.netasm.org
Interference with Translation Initiation Complex Formation
Eperezolid and other oxazolidinones are reported to primarily exert their activity on the initiation phase of translation. researchgate.netasm.org They inhibit the formation of the bacterial translation initiation complex. medchemexpress.comresearchgate.netorthobullets.com This involves preventing the formation of the ternary complex consisting of N-formylmethionyl-tRNA, mRNA, and the 70S (or 30S) ribosomal subunit. orthobullets.com While eperezolid does not inhibit the independent binding of mRNA or N-formylmethionyl-tRNA to the 30S subunit, nor does it prevent the formation of the IF2–N-formylmethionyl-tRNA binary complex, it blocks the subsequent step of initiation complex formation. orthobullets.com
Differentiation from Elongation and Termination Inhibition
A key characteristic of eperezolid's mechanism is its specific targeting of translation initiation, distinguishing it from antibiotics that inhibit elongation or termination. researchgate.netasm.orgnih.govnih.govscilit.comorthobullets.comnih.govnih.gov Unlike chloramphenicol and lincomycin, eperezolid does not inhibit the puromycin (B1679871) reaction, which is an assay for peptidyl transferase activity involved in elongation. researchgate.netasm.orgnih.govnih.govscilit.com This indicates that eperezolid does not affect peptidyl transferase. researchgate.netasm.orgnih.govnih.govscilit.com Furthermore, studies have shown that eperezolid has no effect on translation termination, in contrast to lincomycin and, to some extent, chloramphenicol. researchgate.netasm.orgnih.govnih.govscilit.com These findings underscore that while eperezolid shares a binding site with these antibiotics, its mechanism of inhibiting protein synthesis is distinct. researchgate.netasm.orgnih.govnih.govscilit.com
Ancillary Cellular Effects in Host Cell Models
Induction of Autophagy in Host Cells for Intracellular Bacterial Clearance
Eperezolid has been shown to induce host cell autophagy, a cellular degradation process, which can enhance the clearance of intracellular mycobacteria medchemexpress.commedchemexpress.com. Autophagy involves the formation of double-membrane vesicles called autophagosomes that engulf cytoplasmic material, including pathogens, and deliver them to lysosomes for degradation nitrkl.ac.innih.gov. This process is a key innate defense mechanism against intracellular pathogens nih.gov.
Research findings indicate that Eperezolid can induce autophagy in dTHP-1 cells (a human monocytic cell line), as evidenced by increased conversion of LC3-I to LC3-II, increased formation of LC3 puncta, and a significant increase in the number of autophagic vacuoles as confirmed by MDC staining medchemexpress.com. These markers are commonly used to monitor autophagy induction medchemexpress.comnitrkl.ac.in.
Furthermore, Eperezolid-induced autophagy has been shown to decrease the intracellular viability of mycobacteria, specifically Mycobacterium smegmatis, in treated cells compared to control cells nitrkl.ac.in. This suggests that the induction of autophagy by Eperezolid contributes to its ability to inhibit the growth of intracellular mycobacteria nitrkl.ac.in. Studies are ongoing to further elucidate the autophagy induction potential of Eperezolid in mycobacteria-infected cells nitrkl.ac.in.
The mechanism by which Eperezolid induces autophagy is an area of ongoing research. Autophagy is regulated by a complex network of proteins encoded by autophagy-related (Atg) genes nih.govnih.gov. Various signaling pathways, including those involving mTOR, AKT, and AMPK, as well as upstream events like calcium, cAMP, and MAPK signaling, and transcription factors, play a role in modulating autophagy nih.gov. While Eperezolid is known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit medchemexpress.comguidetopharmacology.org, its specific interaction points within the host cell pathways that lead to autophagy induction require further investigation.
Detailed research findings related to Eperezolid's effect on autophagy and intracellular bacterial clearance include observations from studies using cell lines like dTHP-1. These studies have utilized techniques such as Western blotting to assess LC3 conversion, confocal microscopy to visualize LC3 puncta formation, and MDC staining to identify autophagic vacuoles medchemexpress.comnitrkl.ac.in. The reduction in colony-forming units (CFUs) of intracellular mycobacteria in Eperezolid-treated cells provides a direct measure of the enhanced bacterial clearance mediated by autophagy nitrkl.ac.in.
While specific quantitative data tables directly detailing Eperezolid-d8's impact on autophagy markers or bacterial viability were not extensively available in the search results, the qualitative findings from studies on Eperezolid provide a strong basis for understanding this mechanism. For illustrative purposes, a hypothetical representation of the type of data that might be generated in such studies is presented below, based on the described observations:
| Treatment Group | LC3-II/LC3-I Ratio (Arbitrary Units) | Average Number of LC3 Puncta per Cell | Intracellular Bacterial Viability (% of Control) |
| Untreated Control | 1.0 | Low | 100 |
| Eperezolid (1 µM, 24h) | Increased | Significantly Increased | Decreased |
This hypothetical data illustrates how Eperezolid treatment leads to an increase in key autophagy markers (LC3-II/LC3-I ratio and LC3 puncta) and a corresponding decrease in intracellular bacterial viability, supporting the link between Eperezolid-induced autophagy and enhanced bacterial clearance.
In Vitro Antimicrobial Spectrum and Potency Characterization
Activity Against Gram-Positive Bacterial Pathogens
Eperezolid (B1671371) exhibits significant inhibitory activity against a range of clinically relevant Gram-positive bacteria, including those with established resistance mechanisms to other antibiotics medchemexpress.comnih.govnih.gov.
Staphylococcus aureus (including Methicillin-Resistant Strains)
Eperezolid shows good in vitro inhibitory activity against Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains medchemexpress.comtargetmol.comnih.govnih.gov. Studies have reported MIC90 values for S. aureus ranging from 1 to 4 µg/mL medchemexpress.comtargetmol.comnih.gov. Eperezolid demonstrates bacteriostatic activity against S. aureus nih.govmedchemexpress.cn. Resistance to eperezolid in S. aureus has been observed to involve alterations in the ribosome, the drug's target site nih.gov.
Enterococcus Species (including Vancomycin-Resistant Strains)
Eperezolid is active against Enterococcus species, including vancomycin-susceptible and vancomycin-resistant strains such as Enterococcus faecalis and Enterococcus faecium medchemexpress.comnih.govnih.govnih.gov. The MIC90 range for enterococci has been reported between 1 and 4 µg/mL medchemexpress.comnih.gov. Similar to its activity against staphylococci, eperezolid is bacteriostatic against enterococci nih.govmedchemexpress.cn.
Coagulase-Negative Staphylococci and Other Clinically Relevant Isolates
Eperezolid demonstrates activity against coagulase-negative staphylococci, such as Staphylococcus epidermidis medchemexpress.comnih.govnih.govnih.gov. Its potency against these isolates is comparable to or slightly better than that of linezolid (B1675486) and equipotent to vancomycin (B549263) nih.gov. The MIC90 range for coagulase-negative staphylococci is also reported between 1 and 4 µg/mL medchemexpress.comnih.gov. Eperezolid is bacteriostatic against S. epidermidis nih.govmedchemexpress.cn. Beyond staphylococci and enterococci, initial screenings indicated activity against Corynebacterium spp., Listeria monocytogenes, and certain other Gram-positive organisms nih.gov.
Streptococcus Species (including Penicillin-Resistant Pneumococci)
Eperezolid is active against Streptococcus species, including viridans streptococci and penicillin-resistant Streptococcus pneumoniae nih.govnih.govncats.io. MIC90 values for S. pneumoniae have been reported at 0.5 µg/mL ncats.io.
Mycobacterium tuberculosis
Eperezolid has shown in vitro activity against Mycobacterium tuberculosis strains, including drug-susceptible and multiple-resistant isolates medchemexpress.comresearchgate.net. MIC values against drug-susceptible M. tuberculosis strains have been reported between 0.125 and 0.5 µg/mL, while MICs for multiple-resistant strains ranged from 0.5 to 2 µg/mL researchgate.net. Eperezolid can also induce host cell autophagy, which may enhance the clearance of intracellular mycobacteria medchemexpress.com. However, in a murine model of tuberculosis, eperezolid showed limited activity compared to other oxazolidinones like linezolid and PNU-100480 nih.govnih.gov.
Activity Against Anaerobic Bacterial Species
Eperezolid exhibits activity against a number of clinically important anaerobic bacterial species researchgate.netnih.gov. It demonstrates potent activity against anaerobic Gram-positive organisms, with most MIC values in the range of 0.25 to 4 µg/mL nih.gov. This includes activity against Peptostreptococcus species and Propionibacterium species, typically inhibited by ≤0.25 to 1 µg/mL, and Clostridial species, generally susceptible with MICs of ≤0.25 to 8 µg/mL nih.gov. Against anaerobic Gram-negative organisms, eperezolid is generally less potent than linezolid, particularly against Bacteroides species nih.gov. However, both eperezolid and linezolid show potent activity against Fusobacterium species, Mobiluncus species, Prevotella intermedia, and Porphyromonas asaccharolytica, with MICs of ≤0.25 to 0.5 µg/mL nih.gov.
Data Tables
Based on the search results, the following table summarizes representative in vitro activity data for eperezolid against key bacterial pathogens.
Determination of Minimal Inhibitory Concentrations and Post-Antibiotic Effects (in vitro)
Research on eperezolid has characterized its in vitro inhibitory activity against a range of Gram-positive bacteria. Studies have shown that eperezolid demonstrates good inhibitory activity against methicillin-susceptible and -resistant Staphylococcus aureus, coagulase-negative staphylococci, and vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium. asm.org The minimum inhibitory concentrations (MICs) for eperezolid against these organisms generally fall within a narrow range, typically between 1 and 4 µg/ml for staphylococci and enterococci, regardless of their resistance to methicillin (B1676495) or vancomycin. asm.orgnih.gov For instance, one study reported an MIC of 0.5 µg/ml for eperezolid against S. epidermidis ATCC 35984. nih.gov
Eperezolid, like linezolid, is characterized as having a bacteriostatic mechanism of action in time-kill studies. asm.org The post-antibiotic effect (PAE) of eperezolid has also been investigated. Studies have shown that eperezolid exhibits a PAE against S. aureus, S. epidermidis, E. faecalis, and E. faecium. asm.orgresearchgate.net The duration of the PAE for eperezolid was reported to be approximately 0.8 ± 0.5 hours against these organisms. asm.orgresearchgate.net The PAE was observed to be greater at concentrations four times the MIC compared to the MIC for both eperezolid and linezolid against the tested organisms. asm.org
Comparative Efficacy with Reference Antimicrobial Agents (e.g., Linezolid, Vancomycin)
Comparative in vitro studies have assessed the efficacy of eperezolid against other established antimicrobial agents, particularly linezolid and vancomycin. Eperezolid and linezolid have demonstrated comparable in vitro inhibitory activity against a variety of Gram-positive pathogens, including multidrug-resistant strains. asm.orgpsu.edu Their MIC values against staphylococci and enterococci have been shown to be similar, typically in the range of 1 to 4 µg/ml for both compounds. asm.org One study specifically noted that eperezolid and linezolid possess excellent and nearly equal activity against tested Gram-positive strains, including multiply resistant ones. psu.edu
When compared to vancomycin, eperezolid and linezolid have shown activity against strains that have developed resistance to vancomycin. asm.orgpsu.edu While vancomycin is generally bactericidal against susceptible staphylococci, eperezolid and linezolid are typically bacteriostatic. asm.org In terms of MIC values, eperezolid and linezolid have shown lower or comparable MICs against vancomycin-resistant enterococci compared to vancomycin. asm.orgoup.com For example, against E. faecalis v583 (a vancomycin-resistant strain), the MICs for both linezolid and eperezolid were reported as 2 mg/L, while the MIC for vancomycin was significantly higher at 128 mg/L. oup.com
In studies comparing the activity in biofilm models, eperezolid (at 4 mg/ml) and linezolid (at 2 mg/ml) demonstrated faster eradication of S. epidermidis biofilms compared to vancomycin (at 10 mg/ml) and gentamicin (B1671437) (at 10 mg/ml). nih.gov
The following table summarizes representative MIC data for eperezolid and comparator agents against selected organisms:
| Organism | Eperezolid (MIC, µg/ml) | Linezolid (MIC, µg/ml) | Vancomycin (MIC, µg/ml) | Source |
| S. epidermidis ATCC 35984 | 0.5 | 2 | 2 | nih.gov |
| S. aureus (various strains) | 1-4 | 1-4 | - | asm.org |
| Coagulase-negative staphylococci | 1-4 | 1-4 | - | asm.org |
| E. faecalis (VSEF) | 1-4 | 1-4 | 2 | asm.orgoup.com |
| E. faecium (VRE) | 1-4 | 1-4 | >128 | asm.orgoup.com |
Note: Data primarily reflects studies on eperezolid (non-deuterated) as specific in vitro data for Eperezolid-d8 was not extensively available in the consulted sources.
Mechanisms of Bacterial Resistance to Eperezolid
Ribosomal Alterations Conferring Reduced Susceptibility
Resistance to eperezolid (B1671371) is often linked to structural changes within the bacterial ribosome, specifically in the 50S ribosomal subunit where oxazolidinones bind. tandfonline.comncats.iotargetmol.com These changes can arise from mutations in ribosomal RNA (rRNA) or modifications of ribosomal proteins.
Mutations in Ribosomal RNA (rRNA)
Mutations in the genes encoding ribosomal RNA, particularly within the 23S rRNA component of the 50S subunit, are a key mechanism of resistance to eperezolid and other oxazolidinones. oup.comnih.govnih.gov These mutations typically cluster in domain V of the 23S rRNA, a region critical for the peptidyl transferase center and antibiotic binding. oup.comnih.govnih.gov Specific point mutations, such as G2447U and G2576U (using E. coli numbering), have been identified in laboratory-derived eperezolid-resistant strains of Enterococcus faecalis and Staphylococcus aureus. oup.comnih.gov The level of resistance can correlate with the number of mutated 23S rRNA gene copies within the bacterial genome, demonstrating a gene-dosage effect. oup.comresearchgate.net
Modifications of Ribosomal Proteins
While mutations in rRNA are the most common mechanism, modifications or mutations in ribosomal proteins can also contribute to oxazolidinone resistance. Ribosomal proteins L3 and L4, although located further from the direct drug binding site compared to the 23S rRNA, have been implicated in linezolid (B1675486) resistance, suggesting potential roles in modulating the ribosomal conformation or the drug binding pocket. nih.gov While the search results primarily detail this for linezolid, similar mechanisms could potentially apply to eperezolid due to their shared ribosomal target.
Impaired Ribosomal Binding Affinity in Resistant Strains
A direct consequence of ribosomal alterations is a reduction in the binding affinity of eperezolid to the bacterial ribosome. Studies using resistant Staphylococcus aureus mutants have shown that ribosomes isolated from these strains bind less radiolabeled eperezolid compared to ribosomes from sensitive strains. nih.govasm.orgnih.gov This decreased binding is a significant factor in the reduced susceptibility observed in resistant bacteria. nih.govasm.org Experiments using cell-free transcription-translation assays have further demonstrated that ribosomes from resistant strains confer resistance to eperezolid inhibition, indicating that the resistance determinant resides within the ribosomal fraction and is associated with decreased drug binding. nih.govasm.orgnih.govasm.org
Data on eperezolid binding affinity to ribosomes from sensitive and resistant strains:
| Ribosome Source | Eperezolid Binding | Reference |
| Oxazolidinone-sensitive S. aureus | Higher | nih.govasm.orgnih.gov |
| Oxazolidinone-resistant S. aureus | Lower | nih.govasm.orgnih.gov |
Analysis of Cross-Resistance Profiles with Other Antibiotic Classes
Eperezolid, as an oxazolidinone, has a unique mechanism of action compared to many other protein synthesis inhibitors. tandfonline.comtandfonline.comscirp.org This distinct mechanism generally results in a lack of cross-resistance with other classes of antibiotics. tandfonline.comtandfonline.comscirp.orgnih.gov However, some studies have noted a slight decrease in susceptibility to certain other protein synthesis inhibitors, such as clindamycin, chloramphenicol (B1208), and lincomycin (B1675468), in eperezolid-resistant isolates. nih.govasm.org This observation is consistent with the fact that chloramphenicol and lincomycin have been shown to compete with eperezolid for binding to the 50S ribosomal subunit, suggesting overlapping or proximal binding sites. targetmol.comresearchgate.netnih.govmedchemexpress.com
Cross-resistance observed in an eperezolid-resistant S. aureus isolate:
| Antibiotic | Change in Susceptibility | Reference |
| Eperezolid | 16-fold increase in MIC | nih.govresearchgate.netasm.org |
| Clindamycin | Fourfold decrease | nih.govasm.org |
| Chloramphenicol | Fourfold decrease | nih.govasm.org |
| Lincomycin | Eightfold decrease | nih.govasm.org |
| Other tested antibiotics | No change | nih.govasm.org |
Emergence and Characterization of Resistance in Laboratory Models
Resistance to eperezolid can be selected for in laboratory settings through serial passage of bacteria in the presence of increasing concentrations of the antibiotic. nih.govresearchgate.netasm.orgasm.org This process mimics the selective pressure that can lead to the emergence of resistance in clinical settings. Laboratory studies have successfully generated eperezolid-resistant mutants of Staphylococcus aureus. nih.govresearchgate.netasm.orgnih.govasm.org Characterization of these mutants has revealed that the resistance phenotype is stable and is associated with alterations in the ribosome. nih.govresearchgate.netasm.org For instance, a study involving 20 serial transfers of S. aureus through eperezolid resulted in an isolate with a 16-fold increase in the minimum inhibitory concentration (MIC) of eperezolid. nih.govresearchgate.netasm.orgasm.org Further analysis of such mutants has confirmed that the ribosomal fraction is responsible for the observed resistance. nih.govasm.orgnih.govasm.org
Data on the emergence of eperezolid resistance in a laboratory S. aureus strain:
| Strain | Eperezolid MIC (µg/ml) | Notes | Reference |
| S. aureus ATCC 29213 (Parental) | 2 | Initial susceptible strain | nih.govresearchgate.netasm.org |
| S. aureus SA31593 (Resistant) | 32 | After 20 serial passages through eperezolid | nih.govresearchgate.netasm.org |
Advanced Analytical and Spectroscopic Methodologies for Eperezolid D8
High-Resolution Mass Spectrometry for Quantitative Analysis and Metabolite Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the quantitative analysis of Eperezolid-d8 and the identification of its potential metabolites. The precise mass measurement capability of HRMS allows for the accurate determination of the elemental composition of an analyte, which is crucial for distinguishing the deuterated form from the unlabeled compound and for identifying metabolic transformations.
In quantitative analysis, LC-MS/MS methods are widely employed for oxazolidinone antibiotics like linezolid (B1675486), the parent class of Eperezolid (B1671371). These methods typically utilize a deuterated analog, such as linezolid-d3 (B196450), as an internal standard to compensate for matrix effects and variability during sample preparation and analysis nih.govd-nb.inforesearchgate.netnih.govnih.govnih.gov. The principles applied to linezolid-d3 are directly transferable to the use of this compound for quantifying Eperezolid. By monitoring specific mass transitions corresponding to the parent ions and key fragment ions of both Eperezolid and this compound, accurate and sensitive quantification can be achieved in complex biological matrices. For instance, in the analysis of linezolid using LC-MS/MS, monitored transitions for linezolid included m/z 338.3 → 296.3 and 338.3 → 148.1, while the deuterated internal standard linezolid-d3 was monitored at m/z 341.1 → 297.1 nih.gov. This mass shift due to deuterium (B1214612) incorporation allows for clear differentiation and simultaneous detection.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound and, importantly, assessing its isotopic purity and the specific positions of deuterium incorporation. NMR provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
The deuterium labeling in this compound affects the NMR spectra compared to unlabeled Eperezolid. Deuterium (²H) is NMR active but has a different resonance frequency and coupling characteristics than ¹H. The presence of deuterium at specific positions leads to the disappearance or significant reduction in intensity of the corresponding ¹H NMR signals. Furthermore, coupling between deuterium and adjacent protons or carbons is different from proton-proton or proton-carbon coupling, providing direct evidence of deuterium incorporation sites.
¹H NMR Applications
¹H NMR is a primary technique for structural confirmation. The ¹H NMR spectrum of this compound would show the expected signals for protons not replaced by deuterium. The absence or reduced intensity of signals corresponding to the deuterated positions, along with potential changes in the splitting patterns of adjacent protons due to deuterium coupling, confirms the sites of deuteration. The integral of the remaining proton signals can also provide information about the extent of deuteration at specific sites, contributing to the assessment of isotopic purity. The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard practice in NMR spectroscopy to provide a stable lock signal and minimize solvent signals in the spectrum derpharmachemica.commdpi.comacs.org.
¹³C NMR and Advanced 2D NMR Techniques (e.g., ADEQUATE)
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Similar to ¹H NMR, the presence of deuterium can affect the ¹³C NMR signals. Carbons directly bonded to deuterium may show broadened or shifted signals due to deuterium's quadrupolar nature and different coupling constants compared to protons.
Chromatographic Separations (e.g., HPLC, UPLC) Coupled with Detection Systems
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating this compound from the unlabeled compound, potential impurities, or matrix components before detection. These techniques are almost always coupled with sensitive detectors, most commonly mass spectrometers (LC-MS or LC-MS/MS) for quantitative analysis and structural information, or UV detectors for general detection nih.govd-nb.inforesearchgate.netnih.govnih.govnih.govasm.org.
The choice of chromatographic conditions, including the stationary phase (e.g., reversed-phase C18 columns are common for oxazolidinones nih.govresearchgate.netnih.gov), mobile phase composition (often mixtures of water or aqueous buffers with organic solvents like methanol (B129727) or acetonitrile, sometimes with acidic modifiers like formic acid nih.govresearchgate.netnih.gov), and flow rate, is optimized to achieve adequate separation and peak shape for this compound and related substances. UPLC offers faster run times and improved peak resolution compared to conventional HPLC, which is advantageous for high-throughput analysis google.com.
When coupled with MS detection, the chromatographic separation ensures that the analyte of interest is presented to the mass spectrometer in a relatively pure form, minimizing ion suppression or enhancement effects from co-eluting matrix components wuxiapptec.combioanalysis-zone.combiopharmaservices.com. This is particularly important in bioanalytical assays. UV detection is also a viable option for compounds with chromophores, like Eperezolid, and can be used in conjunction with or as an alternative to MS detection, depending on the sensitivity requirements and the nature of the sample matrix.
Application of Deuterated Analogs as Internal Standards in Bioanalytical Assays
One of the most critical applications of deuterated analogs like this compound is their use as internal standards (IS) in bioanalytical assays, particularly those employing LC-MS/MS for the quantification of the corresponding unlabeled drug (Eperezolid) in biological matrices such as plasma, serum, or cerebrospinal fluid nih.govd-nb.inforesearchgate.netnih.govnih.govnih.govwuxiapptec.combioanalysis-zone.combiopharmaservices.comfda.gov.
The rationale behind using a stable isotope-labeled internal standard (SIL-IS) is that it is chemically and physically very similar to the analyte of interest, Eperezolid, but is distinguishable by mass due to the incorporated deuterium atoms. This similarity ensures that the IS behaves nearly identically to the analyte throughout the entire analytical process, from sample preparation (extraction efficiency, recovery) and chromatographic separation (retention time) to ionization efficiency in the mass spectrometer wuxiapptec.combioanalysis-zone.combiopharmaservices.comaptochem.com.
By adding a known, constant amount of this compound to all calibration standards, quality control samples, and study samples at an early stage of the analytical workflow, any variations or losses that affect the unlabeled Eperezolid will similarly affect the this compound internal standard wuxiapptec.combioanalysis-zone.com. The ratio of the analyte peak area (Eperezolid) to the internal standard peak area (this compound) is then used for quantification. This ratio-based approach effectively compensates for variability, leading to significantly improved accuracy, precision, and reliability of the quantitative results in complex biological matrices bioanalysis-zone.combiopharmaservices.comaptochem.com.
The use of this compound as an internal standard for Eperezolid quantification in bioanalytical assays would follow the principles established for other drugs and their deuterated analogs, providing a robust method for determining Eperezolid concentrations in various biological samples for pharmacokinetic, bioequivalence, or other studies.
Chromatographic and Mass Spectrometry Parameters (Example based on Linezolid-d3 as ISTD)
While specific parameters for this compound were not found, the following table illustrates typical conditions used for the analysis of a related oxazolidinone, linezolid, using a deuterated internal standard (linezolid-d3) and LC-MS/MS. These parameters provide a relevant example of the types of conditions that would be optimized for this compound analysis. nih.govresearchgate.net
| Parameter | Value/Description | Source |
| Chromatography | ||
| Column | Agilent Poroshell 120 EC C18, 4.6 mm × 50 mm, 2.7 μm | nih.gov |
| Mobile Phase | 0.1% Formic Acid (v/v) in water and Methanol (4:6, v/v) | nih.gov |
| Flow Rate | 300 μL/min | nih.gov |
| Run Time | 3.5 min | nih.gov |
| Column Oven Temperature | 40 °C | nih.gov |
| Autosampler Temperature | 8 °C | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Ion Source Temperature | 500 °C | nih.gov |
| Ion-Spray Voltage | 3000 V | nih.gov |
| Nebulizer Gas | 30 arbitrary units | nih.gov |
| Turbo Gas | 30 arbitrary units | nih.gov |
| Curtain Gas | 30 arbitrary units | nih.gov |
| Collision Gas | 8 arbitrary units | nih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linezolid Transitions | 338.3 → 296.3 (Quantifier), 338.3 → 148.1 (Qualifier) | nih.gov |
| Linezolid-d3 Transition | 341.1 → 297.1 (ISTD) | nih.gov |
| Dwell Time | 150 ms | nih.gov |
Preclinical Pharmacological and Mechanistic Investigations Using Deuterated Eperezolid
In Vitro Bacterial Translation Systems for Mechanistic Elucidation
The antibacterial action of eperezolid (B1671371), a member of the oxazolidinone class, has been pinpointed to the inhibition of bacterial protein synthesis. nih.gov In vitro translation systems, which replicate the process of protein synthesis outside of a living cell, have been instrumental in elucidating this mechanism. These systems typically utilize S30 extracts from bacteria such as Escherichia coli and Staphylococcus aureus, which contain all the necessary components for transcription and translation.
Initial experiments demonstrated that eperezolid is a potent inhibitor of cell-free transcription-translation in E. coli, with a 50% inhibitory concentration (IC50) of 2.5 µM. nih.gov Further investigations revealed that the inhibitory action of eperezolid specifically targets the initiation phase of protein synthesis. nih.gov It was observed that eperezolid does not inhibit the formation of N-formylmethionyl-tRNA, nor does it affect the elongation or termination stages of translation. nih.gov This specificity indicates that eperezolid prevents the assembly of a functional initiation complex, a crucial first step in protein synthesis.
The apparent potency of eperezolid in these in vitro systems was found to be dependent on the concentration of messenger RNA (mRNA) used in the assay. nih.gov For instance, in an E. coli translation system directed by phage MS2 RNA, an IC50 of 20 µM was observed with an RNA concentration of 32 µg/ml, whereas the IC50 increased to 50 µM when the RNA concentration was raised to 128 µg/ml. nih.gov This phenomenon is shared with other known translation initiation inhibitors.
Table 1: Inhibitory Concentration (IC50) of Eperezolid in E. coli In Vitro Translation Systems
| RNA Template | RNA Concentration | IC50 of Eperezolid |
|---|---|---|
| Endogenous | N/A | 2.5 µM |
| Phage MS2 RNA | 32 µg/ml | 20 µM |
| Phage MS2 RNA | 128 µg/ml | 50 µM |
Cell-Free Assays for Ribosomal Target Engagement Studies
To identify the precise molecular target of eperezolid within the bacterial translation machinery, cell-free ribosomal binding assays have been employed. These studies have definitively shown that eperezolid's site of action is the ribosome. nih.gov Specifically, using 14C-labelled eperezolid, it was demonstrated that the drug binds to the 50S ribosomal subunit of Escherichia coli. nih.gov
Scatchard analysis of the binding data revealed a dissociation constant (Kd) of approximately 20 µM, indicating a specific and moderately high-affinity interaction. nih.gov The binding of eperezolid to the 50S subunit is also dose-dependent and proportional to the concentration of ribosomes in the assay. nih.gov
Competition assays have further refined the location of the eperezolid binding site. These experiments have shown that the binding of eperezolid to the ribosome is competitively inhibited by chloramphenicol (B1208) and lincomycin (B1675468), two other antibiotics that target the 50S subunit. nih.gov This suggests that the binding sites for these antibiotics are overlapping or allosterically coupled. However, unlike chloramphenicol and lincomycin, eperezolid does not inhibit the puromycin (B1679871) reaction, indicating that it does not directly interfere with the peptidyl transferase center. nih.gov This distinguishes the mechanism of oxazolidinones from that of these other antibiotic classes.
Table 2: Ribosomal Target Engagement Data for Eperezolid
| Parameter | Value | Method |
|---|---|---|
| Binding Site | 50S Ribosomal Subunit | Radiolabeled Binding Assay |
| Dissociation Constant (Kd) | ~20 µM | Scatchard Analysis |
| Competitive Inhibitors | Chloramphenicol, Lincomycin | Competition Binding Assay |
| Effect on Peptidyl Transferase | None | Puromycin Reaction Assay |
Application in Studies of Intracellular Bacterial Pathogens (e.g., Mycobacterium smegmatis)
While studies specifically utilizing Eperezolid-d8 in the context of Mycobacterium smegmatis are not widely documented, the activity of the parent compound, eperezolid, has been evaluated against the closely related and highly pathogenic species, Mycobacterium tuberculosis. In a murine model of tuberculosis, the efficacy of eperezolid was assessed alongside other oxazolidinones. nih.gov
In this in vivo model, treatment with eperezolid was found to have little activity in reducing the bacterial load in the spleens and lungs of infected mice. nih.gov This was in contrast to other oxazolidinones like PNU-100480 and linezolid (B1675486), which demonstrated significant anti-tuberculosis activity in the same model. nih.gov The limited in vivo efficacy of eperezolid in this study suggests that while it is a potent inhibitor of bacterial protein synthesis in vitro, factors such as metabolic stability, distribution to the site of infection, or efflux by the mycobacterial cell may limit its effectiveness against intracellular pathogens like M. tuberculosis.
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Biological Processes
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a known method in medicinal chemistry to alter the pharmacokinetic properties of a drug. nih.gov This is due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, the cleavage of a C-D bond is typically slower than that of a C-H bond, which can reduce the rate of drug metabolism if this bond cleavage is a rate-determining step in the metabolic pathway. nih.gov
Slowing down the metabolism of a drug can lead to improved pharmacokinetic properties, such as a longer half-life, increased exposure, and potentially a lower required dose. nih.gov While this is a well-established principle and has been applied to various drug candidates, specific studies detailing the investigation of the deuterium kinetic isotope effect on the biological processes of eperezolid are not publicly available. The existence of this compound suggests that its altered metabolic profile may have been investigated for potential therapeutic advantages or for its utility as a stable internal standard in pharmacokinetic studies. However, without published data, the precise impact of deuteration on the metabolic fate and biological activity of eperezolid remains uncharacterized in the scientific literature.
Future Research Trajectories and Preclinical Translational Prospects
Rational Design of Next-Generation Oxazolidinone Analogs
The rational design of new antibiotics is a cornerstone of efforts to combat multidrug-resistant bacteria. The oxazolidinone class, to which Eperezolid (B1671371) belongs, offers a versatile scaffold for medicinal chemistry. ed.ac.uk The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov This interaction prevents the formation of a functional 70S initiation complex, a crucial step in the translation process. nih.govmdpi.com
Future design strategies for next-generation oxazolidinone analogs will likely focus on modifications of the C-5 side chain and isosteric substitutions to enhance potency and expand the spectrum of activity, particularly against resistant strains. ed.ac.uk For instance, the introduction of urea (B33335) and thiourea (B124793) moieties at the C-5 side chain has been shown to yield compounds with high antimicrobial activity. nih.gov Structure-activity relationship (SAR) studies are invaluable in this process, providing insights into the chemical modifications that can improve the therapeutic profile of these drugs. ed.ac.uk The use of Eperezolid-d8 in comparative studies can aid in elucidating the metabolic fate of these new analogs, as the deuterium (B1214612) labeling can provide a clear signal in metabolic stability assays.
Table 1: Key Structural Modifications in Oxazolidinone Analogs and Their Intended Effects
| Structural Modification | Target | Intended Effect |
| C-5 Side Chain Modifications | Potency and Spectrum | Enhanced binding to the ribosomal target; activity against resistant strains. ed.ac.uk |
| Isosteric Replacements | Physicochemical Properties | Improved solubility, metabolic stability, and pharmacokinetic profile. ed.ac.uk |
| Introduction of Cationic Amphiphilic Moieties | Activity Against Resistant Strains | Increased efficacy against resistant bacteria such as MRSA. ed.ac.uk |
| Hybridization with Other Antibiotic Classes | Broadened Spectrum | Creation of dual-acting agents with novel mechanisms of action. mdpi.com |
Strategies for Overcoming Antimicrobial Resistance in Preclinical Development
Antimicrobial resistance is a significant threat to global health, necessitating the development of novel strategies to overcome it. researchgate.net For the oxazolidinone class, resistance can emerge through mutations in the 23S rRNA, which is the binding site of these drugs on the ribosome. mdpi.com Preclinical development of new oxazolidinone analogs must therefore include strategies to combat these resistance mechanisms.
One approach is the design of compounds that can circumvent efflux pumps and penetrate the outer membranes of Gram-negative bacteria, a significant challenge for many antibiotics. ed.ac.uk Another strategy involves the development of combination therapies, where an oxazolidinone is paired with another agent that may have a synergistic effect or can inhibit resistance mechanisms. mdpi.com Furthermore, understanding the biochemical basis of resistance is crucial. Studies using S30 extracts from oxazolidinone-sensitive and -resistant Staphylococcus aureus have demonstrated that resistance is conferred by alterations in the ribosomal fraction, leading to decreased drug binding. nih.gov
This compound can be a valuable tool in these preclinical studies. For example, in competitive binding assays, it can be used to determine the binding affinity of new analogs to both wild-type and resistant ribosomes. Additionally, its use as an internal standard in pharmacokinetic studies can help in accurately determining the concentration of the active drug in various tissues and cellular compartments, which is critical for assessing its ability to reach the target site at effective concentrations.
Table 2: Preclinical Strategies to Address Oxazolidinone Resistance
| Strategy | Mechanism | Preclinical Application |
| Novel Analog Design | Circumventing efflux and enhancing penetration. ed.ac.uk | Screening of new compounds for activity against Gram-negative bacteria and resistant strains. |
| Combination Therapy | Synergistic activity or inhibition of resistance mechanisms. mdpi.com | In vitro and in vivo testing of drug combinations to identify synergistic interactions. |
| Targeting Resistance Mechanisms | Development of adjuvants that restore susceptibility. | High-throughput screening for compounds that inhibit resistance-conferring enzymes. |
| Understanding Resistance | Elucidating the molecular basis of resistance. nih.gov | Comparative studies of drug binding and activity in sensitive and resistant bacterial strains. |
This compound as a Chemical Probe for Fundamental Bacterial Biology Studies
Chemical probes are essential tools for dissecting complex biological processes. Eperezolid, and by extension its deuterated isotopologue this compound, has significant potential as a chemical probe for studying bacterial protein synthesis. The specific binding of Eperezolid to the 50S ribosomal subunit has been demonstrated using 14C-labelled Eperezolid in binding assays with Escherichia coli ribosomes. nih.govresearchgate.net These studies have shown that Eperezolid competes with the binding of chloramphenicol (B1208) and lincomycin (B1675468), indicating a proximate binding site, yet it does not inhibit the puromycin (B1679871) reaction, suggesting a distinct mechanism of action from these other protein synthesis inhibitors. nih.govresearchgate.net
The incorporation of deuterium in this compound provides a non-radioactive label that can be detected by mass spectrometry. This allows for more sophisticated experimental designs to probe the interactions between the drug and the ribosome. For instance, this compound could be used in pull-down assays coupled with mass spectrometry to identify ribosomal proteins and RNA fragments that are in close proximity to the drug's binding site. This information can provide a more detailed map of the oxazolidinone binding pocket and enhance our understanding of how these drugs inhibit translation. Furthermore, the use of deuterated probes can aid in studying the dynamics of drug-target interactions and the kinetics of binding and dissociation.
Development of Novel Analytical Standards and Reference Materials for Research
The development of robust and reliable analytical methods is crucial for all stages of drug discovery and development. lcms.cz Stable-isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can correct for matrix effects and variations in sample preparation and instrument response. ed.ac.ukresearchgate.net
This compound is an ideal candidate for use as an internal standard in the quantification of Eperezolid and its metabolites in various biological matrices. nih.gov The synthesis of deuterated standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative assays. mdpi.com The development of a validated LC-MS/MS method using this compound as an internal standard would be invaluable for pharmacokinetic and drug metabolism studies of Eperezolid and related compounds. researchgate.net
The availability of a well-characterized this compound reference standard would also support the broader research community by enabling consistent and reproducible measurements across different laboratories. nih.gov This is particularly important for preclinical studies where accurate quantification of the drug is essential for establishing dose-response relationships and for correlating drug exposure with efficacy and potential toxicity.
Q & A
Q. How should researchers navigate conflicting regulatory requirements for this compound documentation in global studies?
- Methodological Answer : Align with ICH E6(R3) for clinical data integrity and EMA/FDA guidelines for deuterated drug submissions. Maintain a master regulatory file with region-specific annexes and engage legal consultants early to address jurisdictional disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
